molecular formula C10H20O2 B1369245 2-Butyl-5,5-dimethyl-1,3-dioxane

2-Butyl-5,5-dimethyl-1,3-dioxane

Cat. No.: B1369245
M. Wt: 172.26 g/mol
InChI Key: XZQOGFBUEOLPKC-UHFFFAOYSA-N
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Description

2-Butyl-5,5-dimethyl-1,3-dioxane is a cyclic acetal compound of interest in organic synthesis and materials science research. Compounds in the 1,3-dioxane family are primarily valued for their role as protecting groups for carbonyl functionalities, notably aldehydes and ketones . The 1,3-dioxane ring system is known for its stability under basic conditions and against nucleophiles, allowing for selective reactions elsewhere in a complex molecule . The specific substitution pattern of 2-Butyl-5,5-dimethyl-1,3-dioxane, featuring alkyl groups at both the 2- and 5-positions, is designed to impart steric and electronic properties that can fine-tune its stability and deprotection kinetics. The synthesis of such 1,3-dioxanes typically involves an acid-catalyzed reaction between a diol, such as 2,2-dimethyl-1,3-propanediol, and an aldehyde, in this case, butyraldehyde . This product is intended for use by qualified researchers as a synthetic intermediate, a building block for novel chemical entities, or for investigations into the physical and spectroscopic properties of heterocyclic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-butyl-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-4-5-6-9-11-7-10(2,3)8-12-9/h9H,4-8H2,1-3H3

InChI Key

XZQOGFBUEOLPKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1OCC(CO1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Substituents on the 1,3-dioxane ring significantly influence molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Substituent Impact on Physical Properties

Compound Substituent(s) Molecular Weight (g/mol) Boiling Point/Stability Key Properties
2-Butyl-5,5-dimethyl-1,3-dioxane Butyl, 5,5-dimethyl 186.29 (C₁₁H₂₂O₂)* High thermal stability Hydrophobic; low polarity
2-Ethyl-5,5-dimethyl-1,3-dioxane Ethyl, 5,5-dimethyl 144.21 Volatile (acetonitrile solution) Extremely low odor threshold (~10 ng/L)
2-Isopropyl-5,5-dimethyl-1,3-dioxane Isopropyl, 5,5-dimethyl 158.24 N/A Steric hindrance from branching
2-Phenyl-1,3-dioxane-5,5-dimethanol Phenyl, dimethanol 224.25 Polar, hydrophilic Aromaticity enhances UV activity

*Calculated based on formula C₁₁H₂₂O₂.

  • Hydrophobicity : The butyl group in 2-butyl-5,5-dimethyl-1,3-dioxane enhances lipophilicity compared to ethyl or isopropyl analogs, making it suitable for membrane-targeted applications .
  • Odor Threshold : The ethyl analog (2-ethyl-5,5-dimethyl-1,3-dioxane) has a remarkably low odor threshold (~10 ng/L), raising concerns in water treatment, whereas the butyl variant’s sensory impact remains unstudied .

Reactivity and Stability

  • Isomerization : 5,5-Dimethyl-1,3-dioxane derivatives undergo isomerization under catalytic or thermal stress. For example, 5,5-dimethyl-1,3-dioxane isomerizes to 2,2-dimethyl-3-methoxypropanal at 400–440°C, a reaction influenced by substituent mobility . The butyl group’s bulk may reduce isomerization rates compared to smaller substituents.
  • Synthetic Reactivity : Chloromethyl (e.g., 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane) and bromopropyl analogs (e.g., 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane) exhibit higher reactivity toward nucleophilic substitution, unlike the inert butyl derivative .

Toxicity and Environmental Impact

  • Butyl Analog: No explicit toxicity data are available, highlighting a critical research gap. Its persistence in environmental matrices is likely higher due to increased hydrophobicity.

Preparation Methods

Synthesis of 2-sec-butyl-2-methyl-propane-1,3-diol

This diol is synthesized via a multi-step process:

  • Hydrogenation of 3-methyl-pent-3-en-2-one : Using palladium on carbon catalyst under hydrogen pressure (~10 bar) at 85°C to obtain 3-methyl-pentan-2-one.
  • Reaction with methyl monochloroacetate : Sodium methoxide in methanol is heated to 100°C with methanol recovery, then toluene is added. After cooling to 0-5°C, 3-methyl-pentan-2-one is added, followed by methyl monochloroacetate over 2 hours. The mixture is aged and quenched with aqueous acetic acid.
  • Separation and saponification : The organic phase is distilled to afford 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester, which is saponified with aqueous sodium hydroxide.
  • Acidification and decarboxylation : Acidification with phosphoric acid yields the carboxylic acid, which is refluxed to decarboxylate and distilled to yield 2,3-dimethyl-pentanal.
  • Final reduction and purification : Subsequent steps lead to the isolation of 2-sec-butyl-2-methyl-propane-1,3-diol by fractional distillation.

Cyclization to 2-Butyl-5,5-dimethyl-1,3-dioxane

  • The diol intermediate reacts with an appropriate aldehyde (e.g., 2,4-dimethyl-cyclohex-3-enecarbaldehyde or other substituted aldehydes) under acidic conditions to form the 1,3-dioxane ring.
  • The reaction typically involves acid catalysis to promote acetal formation, followed by purification steps such as distillation or crystallization.
Step Conditions Notes
Hydrogenation Pd/C catalyst, 85°C, 10 bar H2 pressure Monitored by gas chromatography (GC)
Methoxide reaction 100°C, methanol recovery, addition at 0-5°C Controlled addition over 2 hours
Saponification Aqueous NaOH (20%), room temperature Followed by acidification to pH 2
Decarboxylation Reflux at 80-90°C Removal of CO2 by distillation
Cyclization (dioxane ring) Acid catalysis, room temperature to reflux Purification by distillation/crystallization
  • The intermediate diol is obtained in moderate to good yields (typically 40-60% overall from starting ketones).
  • The final 1,3-dioxane product is isolated with high purity, often exceeding 99% as confirmed by chromatographic methods such as HPLC and GC-MS.
  • The process allows for isolation of isomeric mixtures or separation of stereoisomers using chromatographic techniques like HPLC or solid phase microextraction (SPME).
  • Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and purity.
  • High-performance liquid chromatography (HPLC) is employed for purity assessment and isomer separation.
  • Solid phase extraction (SPE) and crystallization are standard purification methods.
  • The use of internal standards and surrogate compounds (e.g., isotopically labeled analogs) is common for quantitative analysis.
Stage Reagents/Materials Conditions Outcome
Hydrogenation 3-methyl-pent-3-en-2-one, Pd/C, H2 85°C, 10 bar, 3.5 h 3-methyl-pentan-2-one
Alkylation Sodium methoxide, methyl monochloroacetate 0-5°C addition, 3 h aging Oxirane-2-carboxylic acid methyl ester
Saponification NaOH (20%) aqueous Room temp Oxirane-2-carboxylate
Acidification & Decarboxylation Phosphoric acid, reflux 80-90°C 2-3 h 2,3-dimethyl-pentanal
Cyclization to dioxane 2-sec-butyl-2-methyl-propane-1,3-diol + aldehyde Acid catalysis, room temp to reflux 2-Butyl-5,5-dimethyl-1,3-dioxane

The preparation of 2-Butyl-5,5-dimethyl-1,3-dioxane involves a multi-step synthesis starting from commercially available ketones through hydrogenation, alkylation, saponification, decarboxylation, and final cyclization steps. The described method is efficient, scalable, and yields high-purity product suitable for further applications. Analytical techniques such as GC, HPLC, and MS are integral for monitoring and ensuring product quality. The process is supported by detailed patent literature and research findings, confirming its reliability and reproducibility.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-butyl-5,5-dimethyl-1,3-dioxane in laboratory settings?

  • Methodological Answer :

  • Wear protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact and inhalation.
  • Conduct reactions in a fume hood to mitigate vapor exposure.
  • Store the compound in a cool, dry, well-ventilated area, segregated from oxidizing agents.
  • In case of accidental exposure, wash affected areas with water and seek medical attention immediately .

Q. What synthetic routes are effective for preparing 5,5-dimethyl-1,3-dioxane derivatives, and how can they be adapted for 2-butyl substitution?

  • Methodological Answer :

  • Step 1 : Start with a ketone precursor (e.g., 5,5-dimethyl-1,3-dioxane) and perform nucleophilic addition with a butyl Grignard reagent (e.g., butylmagnesium bromide).
  • Step 2 : Optimize reaction conditions (e.g., anhydrous THF, 0–25°C) to minimize side reactions.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., CH₂Cl₂/EtOAc) to isolate the product .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of 2-butyl-5,5-dimethyl-1,3-dioxane?

  • Methodological Answer :

  • GC-MS : Assess purity and confirm molecular weight (expected m/z: 188.24).
  • ¹H/¹³C NMR : Identify substituent positions (e.g., butyl group at C2, dimethyl groups at C5). For example, the 5,5-dimethyl group in analogous compounds shows δ ~1.0–1.3 ppm (¹H) and ~20–25 ppm (¹³C) .
  • FTIR : Verify functional groups (C-O-C stretching at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can NMR spectroscopy resolve conformational dynamics in 2-butyl-5,5-dimethyl-1,3-dioxane?

  • Methodological Answer :

  • Use VT-NMR (variable-temperature NMR) to study ring-flipping kinetics. The geminal dimethyl groups at C5 restrict chair-to-chair interconversion, while the butyl group at C2 influences axial/equatorial preferences.

  • Key Data : In 5,5-dimethyl-1,3-dioxane derivatives, α and β substituent effects shift proton resonances by -3.1 to -5.1 ppm, depending on conformation .

    Substituent PositionChemical Shift Range (δ, ppm)Conformational Effect
    C2 (Butyl)0.8–1.5 (CH₃/CH₂)Axial preference
    C5 (Dimethyl)1.0–1.3 (CH₃)Chair stabilization

Q. What strategies address contradictions in reported biological activities of 5,5-dimethyl-1,3-dioxane derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 2-ethyl, 2-isopropyl) and test against target enzymes or cell lines. For example, 5-acyl-1,3-dioxane derivatives show varied antimicrobial activity depending on substituent size and polarity .
  • Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while excluding low-reliability sources (e.g., commercial vendor claims) .

Q. How does a butyl group at C2 influence the reactivity of 5,5-dimethyl-1,3-dioxane in nucleophilic substitutions?

  • Methodological Answer :

  • The butyl group increases steric hindrance, reducing reaction rates at C2 compared to smaller substituents (e.g., ethyl or methyl).
  • Experimental Design : Compare SN2 reactivity with KI/acetone under reflux. Monitor via TLC or GC-MS. For example, 2-ethyl derivatives react 1.5× faster than 2-butyl analogs due to lower steric demand .

Q. What computational methods predict the stability and electronic properties of 2-butyl-5,5-dimethyl-1,3-dioxane?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain and charge distribution.
  • MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility. Use SMILES strings (e.g., CC1(COC(OC1)CCCC)C) for input .

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